URSODEOXYCHOLIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- A large meta-analysis found that UDCA therapy significantly increased the rate of gallstone dissolution compared to placebo (78% vs. 12%), with minimal side effects [].

- Additionally, long-term UDCA treatment has been shown to prevent the recurrence of gallstones after successful dissolution [].

These findings highlight the significant role of UDCA in the management of cholesterol gallstones, offering a non-surgical alternative for many patients.

Ursodiol in Cholestatic Liver Diseases

Beyond gallstones, UDCA has shown promising effects in various cholestatic liver diseases, conditions characterized by impaired bile flow.

Primary biliary cholangitis (PBC)

UDCA is the gold-standard treatment for PBC, an autoimmune disease affecting the bile ducts. Studies have shown that UDCA improves liver function tests, slows disease progression, and potentially reduces the need for liver transplantation [, ].

Primary sclerosing cholangitis (PSC)

While not the first-line treatment, UDCA has been investigated for its potential benefit in PSC, another autoimmune disease affecting the bile ducts. Although evidence is still evolving, some studies suggest UDCA may improve liver function and symptoms in patients with PSC [].

Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid with the chemical formula and a molar mass of approximately 392.58 g/mol. It is primarily produced in the intestines through the metabolism of primary bile acids by intestinal bacteria and is also synthesized in the liver of certain species, notably bears from the genus Ursus. Ursodeoxycholic acid has gained attention for its therapeutic potential in treating liver and bile duct diseases, particularly due to its ability to improve bile flow and reduce cholesterol absorption .

Ursodiol's mechanism of action in different conditions varies slightly:

- Dissolution of Gallstones: UDCA inhibits the formation of cholesterol crystals in bile by lowering cholesterol saturation. It also promotes the solubilization of existing cholesterol gallstones.

- Treatment of Primary Biliary Cholangitis (PBC): The exact mechanism is not fully understood, but UDCA is thought to be immunomodulatory, protecting bile ducts from immune-mediated damage and promoting the secretion of bile.

Ursodiol is generally well-tolerated with minimal side effects. Common side effects include diarrhea, abdominal pain, and fatigue. However, at high doses, it can cause diarrhea and worsen pre-existing liver disease []. UDCA is not flammable or explosive but should be stored in a cool, dry place away from direct sunlight.

Ursodeoxycholic acid undergoes several chemical transformations, particularly in the gut where it is formed from chenodeoxycholic acid through enzymatic processes. The key reactions include:

- 7-Hydroxylation: The conversion of chenodeoxycholic acid into ursodeoxycholic acid involves the reduction of the 7-keto group to a hydroxyl group.

- Dehydroxylation: Ursodeoxycholic acid can be further metabolized by intestinal bacteria into lithocholic acid through 7-dehydroxylation, which can have toxic effects on liver cells .

Ursodeoxycholic acid exhibits multiple biological activities:

- Choleretic Effects: It enhances bile flow and aids in fat digestion by emulsifying lipids.

- Cholesterol Regulation: It reduces intestinal cholesterol absorption and promotes cholesterol solubilization, making it useful for dissolving cholesterol gallstones.

- Immunomodulation: Ursodeoxycholic acid has been shown to suppress immune responses, potentially beneficial in autoimmune liver diseases.

- Anti-inflammatory Properties: It exerts protective effects on gastrointestinal epithelial cells and has been linked to reduced inflammation and enhanced wound healing .

Ursodeoxycholic acid can be synthesized through various methods:

- Chemical Synthesis: Traditional chemical methods involve multi-step processes that may include reduction and oxidation reactions using reagents such as chromium trioxide or sodium metal.

- Biological Synthesis: More environmentally friendly approaches utilize enzymatic or whole-cell catalysis, where intestinal bacteria convert primary bile acids into ursodeoxycholic acid. Recent studies have explored electrochemical methods for synthesizing ursodeoxycholic acid from 7-ketolithocholic acid with high stereoselectivity and yield .

Ursodeoxycholic acid is primarily used in clinical settings for:

- Treatment of Cholestatic Liver Diseases: It is effective in managing conditions like primary biliary cholangitis and primary sclerosing cholangitis.

- Gallstone Dissolution: It serves as a non-surgical alternative for patients with cholesterol gallstones.

- Hepatoprotection: Its anti-inflammatory and immunomodulatory properties make it beneficial in protecting liver cells from damage .

Research has indicated that ursodeoxycholic acid interacts with various biological pathways:

- Drug Interactions: It may influence the metabolism of other drugs by altering bile acid composition and hepatic function.

- Toxicity Studies: While generally considered safe, excessive doses can lead to toxicity, particularly through its metabolic conversion to lithocholic acid, which has mutagenic properties .

Ursodeoxycholic acid shares structural similarities with several other bile acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Chenodeoxycholic Acid | 3α,7β-dihydroxy-5β-cholan-24-oic acid | Similar choleretic effects; less well-tolerated in humans |

| Deoxycholic Acid | 3α,12-dihydroxy-5β-cholan-24-oic acid | More hydrophobic; associated with hepatotoxicity |

| Lithocholic Acid | 3α-hydroxy-5β-cholan-24-oic acid | Highly toxic; induces DNA damage |

Ursodeoxycholic acid's unique beta orientation at the C7 position differentiates it from chenodeoxycholic and deoxycholic acids, contributing to its distinct biological effects and better tolerance in humans .

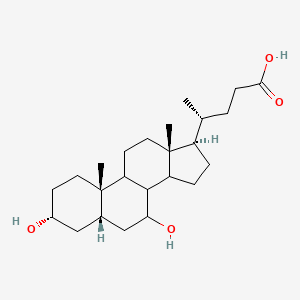

Ursodeoxycholic acid (UDCA), systematically named (3α,5β,7β)-3,7-dihydroxycholan-24-oic acid, has the molecular formula C₂₄H₄₀O₄ and a molecular weight of 392.57 g/mol . Its structure features a steroid nucleus with hydroxyl groups at positions 3α and 7β, distinguishing it from other bile acids (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₀O₄ |

| Molecular Weight | 392.57 g/mol |

| IUPAC Name | (3α,5β,7β)-3,7-dihydroxycholan-24-oic acid |

| CAS Registry Number | 128-13-2 |

Figure 1: Structural diagram of UDCA highlighting hydroxyl groups at C3 (α) and C7 (β) positions .

Stereochemical Configuration and Isomerism

UDCA is a 7β-epimer of chenodeoxycholic acid (CDCA), differing in the orientation of the hydroxyl group at position 7 (β vs. α) . This stereochemical distinction underpins its reduced hepatotoxicity and enhanced therapeutic efficacy compared to CDCA. Key stereochemical features include:

- 5β-cholanic acid backbone with A/B ring fusion in the cis configuration.

- Hydroxyl groups at C3 (axial, α) and C7 (equatorial, β) .

UDCA exhibits 10 stereocenters, contributing to its rigid, amphipathic structure . Its epimerization from CDCA occurs via bacterial metabolism in the colon or synthetic modification .

Physicochemical Properties

Solubility

UDCA is sparingly soluble in water (20 mg/L) but highly soluble in polar organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 50 |

| Dimethyl sulfoxide (DMSO) | 30 |

| Chloroform | 30 |

| Methanol | 30 |

Thermal Properties

- Melting Point: 200–204°C (lit.) .

- Decomposition: Begins at 200.6°C, releasing CO₂ and hydrocarbons .

Stability

- Stable under refrigeration (2–8°C) for ≥4 years .

- Amorphous forms prepared by grinding or melt-quenching exhibit variable stability dependent on storage conditions .

Comparative Analysis with Related Bile Acids

UDCA belongs to the dihydroxy bile acid family, alongside CDCA, cholic acid (CA), and lithocholic acid (LCA). Key distinctions include:

| Bile Acid | Hydroxyl Positions | Toxicity | Primary Source |

|---|---|---|---|

| Ursodeoxycholic acid | 3α, 7β | Low | Bear bile, synthetic |

| Chenodeoxycholic acid | 3α, 7α | Moderate | Human liver, goose bile |

| Cholic acid | 3α, 7α, 12α | Low | Human liver |

| Lithocholic acid | 3α | High | Bacterial metabolism of CDCA |

UDCA’s 7β-hydroxyl group reduces membrane disruption and cytotoxicity compared to CDCA . It also lacks the 12α-hydroxyl group of CA, limiting its role in cholesterol solubilization .

Crystallographic and Conformational Studies

Crystal Structures

- Orthorhombic System: UDCA crystallizes in space group P2₁2₁2₁ with unit cell parameters a = 26.56 Å, b = 13.25 Å, c = 12.31 Å .

- Hydrogen Bonding: The 3α-OH and 7β-OH groups form intramolecular hydrogen bonds with the carboxylate side chain, stabilizing the crystal lattice .

Conformational Flexibility

- The side chain (C20–C24) adopts a gauche conformation, optimizing hydrophobic interactions in micelles .

- Molecular dynamics simulations reveal UDCA’s rigid steroid core and flexible aliphatic tail, critical for its membrane interactions .

Figure 2: X-ray diffraction pattern of UDCA single crystals showing monoclinic symmetry .

Ursodeoxycholic acid represents a secondary bile acid with unique biosynthetic origins that distinguish it from other bile acid metabolites in human physiology [2]. The endogenous production of ursodeoxycholic acid in humans occurs through a collaborative effort between host hepatic processes and gut microbiota-mediated biotransformation [26] [27]. Unlike primary bile acids such as cholic acid and chenodeoxycholic acid that are synthesized directly in hepatocytes from cholesterol, ursodeoxycholic acid formation requires bacterial enzymatic intervention in the gastrointestinal tract [4].

The primary biosynthetic pathway for ursodeoxycholic acid begins with chenodeoxycholic acid as the precursor substrate [1] [26]. Host hepatocytes synthesize chenodeoxycholic acid through the classical bile acid biosynthesis pathway involving cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase enzymes [26]. Following secretion into bile and subsequent delivery to the intestinal tract, chenodeoxycholic acid undergoes bacterial-mediated epimerization at the carbon-7 position [2] [4].

The conversion of chenodeoxycholic acid to ursodeoxycholic acid is facilitated by specific gut microbiota possessing 7-hydroxysteroid dehydrogenase enzymatic activity [26] [28]. This biotransformation involves the oxidation of the 7 alpha-hydroxyl group of chenodeoxycholic acid to form 7-oxo-lithocholic acid as an intermediate, followed by stereoselective reduction to generate the 7 beta-hydroxyl configuration characteristic of ursodeoxycholic acid [1] [4].

Among mammals, bears represent a unique exception to this general biosynthetic pattern, as they produce ursodeoxycholic acid at substantially higher concentrations exceeding 30 percent of total bile acid content [2]. The specific hepatic pathway responsible for this enhanced ursodeoxycholic acid production in ursidae remains incompletely characterized, though it occurs independently of bacterial intervention [2].

The gut microbiota species contributing to ursodeoxycholic acid biosynthesis include members of the genera Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii [26]. Additionally, Lachnospiraceae, Bifidobacterium, and Prevotella have been associated with elevated ursodeoxycholic acid levels in human fecal samples [26]. The abundance and activity of these bacterial populations directly influence the extent of chenodeoxycholic acid to ursodeoxycholic acid conversion in individual subjects [4] [26].

The enterohepatic circulation system maintains ursodeoxycholic acid concentrations through repeated cycling between the liver and intestinal tract [4]. Following absorption in the terminal ileum, ursodeoxycholic acid undergoes extensive conjugation with glycine and taurine in hepatocytes, forming glycoursodeoxycholic acid and tauroursodeoxycholic acid respectively [4]. These conjugated forms are subsequently secreted into bile and participate in multiple enterohepatic circulation cycles, typically occurring 2-3 times after each meal and 4-12 cycles per day [4].

Enzymatic Catalysis in Steroid Transformation: Hydroxysteroid Dehydrogenases (7α-HSDH, 7β-HSDH)

Hydroxysteroid dehydrogenases represent the central enzymatic machinery responsible for ursodeoxycholic acid biosynthesis through stereoselective bile acid transformation [1] [7]. These nicotinamide adenine dinucleotide(phosphate)-dependent oxidoreductases catalyze the reversible interconversion of hydroxyl and keto groups at specific positions on steroid substrates [7] [28].

The enzymatic conversion of chenodeoxycholic acid to ursodeoxycholic acid requires the sequential action of two distinct hydroxysteroid dehydrogenases with complementary specificities [1] [5]. 7 alpha-hydroxysteroid dehydrogenase catalyzes the initial oxidative dehydrogenation of chenodeoxycholic acid, converting the 7 alpha-hydroxyl group to a ketone and producing 7-ketolithocholic acid as an intermediate [1]. Subsequently, 7 beta-hydroxysteroid dehydrogenase performs the stereoselective reduction of 7-ketolithocholic acid, generating ursodeoxycholic acid with the characteristic 7 beta-hydroxyl configuration [1] [12].

Both 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase belong to the short-chain dehydrogenase/reductase superfamily, exhibiting molecular masses of approximately 30 kilodaltons and forming homodimeric or homotetrameric quaternary structures [1]. These enzymes demonstrate strict positional and stereochemical specificity, with 7 alpha-hydroxysteroid dehydrogenase exclusively oxidizing alpha-oriented hydroxyl groups at carbon-7, while 7 beta-hydroxysteroid dehydrogenase specifically reduces keto groups to beta-oriented hydroxyl configurations [1] [12].

The cofactor requirements for these enzymes show important distinctions that influence their biotechnological applications [1] [12]. 7 alpha-hydroxysteroid dehydrogenase utilizes either nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron acceptors during the oxidative reaction [1]. In contrast, 7 beta-hydroxysteroid dehydrogenase demonstrates preferential dependence on nicotinamide adenine dinucleotide phosphate for the reductive conversion, though some variants exhibit nicotinamide adenine dinucleotide specificity [1] [12].

Extensive screening efforts have identified numerous bacterial sources of 7 alpha-hydroxysteroid dehydrogenase with varying enzymatic properties and cofactor specificities [1]. Notable isolates include enzymes from Brevundimonas species with specific activity of 471.0 units per milligram, Comamonas testosteroni yielding approximately 185 units per milligram, and Eubacterium species producing 338 units per milligram [1]. These enzymes demonstrate substantial differences in cofactor preference, with some utilizing nicotinamide adenine dinucleotide while others require nicotinamide adenine dinucleotide phosphate [1].

The availability of 7 beta-hydroxysteroid dehydrogenase enzymes remains more limited compared to their alpha-oriented counterparts [1] [12]. Characterized enzymes include those from Clostridium absonum with specific activity of 65 units per milligram, Collinsella aerofaciens producing 30 units per milligram, and Ruminococcus gnavus yielding 23 units per milligram [1] [12]. Protein engineering approaches have been employed to enhance the catalytic properties of 7 beta-hydroxysteroid dehydrogenase, with engineered variants from Ruminococcus torques achieving improved specific activities of 46.8 units per milligram [1].

Kinetic characterization of purified 7 beta-hydroxysteroid dehydrogenase from Ruminococcus gnavus revealed preferential catalysis in the reductive direction, with substantially lower Michaelis constant and higher maximum velocity values for ursodeoxycholic acid formation compared to the reverse oxidative reaction [12]. The enzyme demonstrated optimal activity at 37 degrees Celsius and pH 6.0 for the reductive reaction, with thermal stability decreasing significantly above 50 degrees Celsius [12].

The crystal structure of 7 alpha-hydroxysteroid dehydrogenase from Clostridium absonum complexed with taurochenodeoxycholic acid and nicotinamide adenine dinucleotide phosphate reveals critical molecular interactions governing substrate binding and catalytic mechanism [28]. The tetrameric enzyme structure exhibits the characteristic alpha/beta folding pattern of short-chain dehydrogenase/reductase family members [28]. Structural analysis identified Arginine-38 as a key residue forming stable cation-pi interactions with the adenine ring of nicotinamide adenine dinucleotide phosphate, providing an anchor effect essential for cofactor binding [28].

Microbial Synthesis: Engineered Bacterial Systems and Fermentation

Engineered bacterial systems have emerged as promising platforms for ursodeoxycholic acid production through metabolic engineering approaches that harness the catalytic power of hydroxysteroid dehydrogenases [14] [15]. Escherichia coli serves as the predominant host organism for these biotechnological applications due to its well-characterized genetics, rapid growth kinetics, and established fermentation protocols [1] [15].

The construction of recombinant Escherichia coli strains for ursodeoxycholic acid synthesis typically involves the heterologous expression of both 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase enzymes under inducible promoter systems [15] [16]. A representative engineered strain designated UCA23 was constructed using three independent T7 promoters to control the expression of lactate dehydrogenase from Lactobacillus delbrueckii, glucose dehydrogenase from Priestia megaterium, 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli, and 7 beta-hydroxysteroid dehydrogenase from Ruminococcus torques [15].

Large-scale fermentation strategies have been developed to support industrial-level ursodeoxycholic acid production using engineered bacterial systems [16] [42]. A 500-liter fermentor operation utilizing 300 liters of production medium achieved cell densities corresponding to optical density values of approximately 100 after 24 hours of cultivation [16]. The recombinant 7 alpha-hydroxysteroid dehydrogenase and 7 beta-hydroxysteroid dehydrogenase activities reached maximum levels of 13.6 units per milliliter and 7.6 units per milliliter respectively following isopropyl beta-D-1-thiogalactopyranoside induction [16].

Optimization of fermentation parameters significantly influences both enzyme production and biotransformation efficiency in engineered systems [15] [45]. Response surface methodology has been employed to optimize medium composition, with glycerol and yeast extract modifications to M9 medium providing enhanced cell growth and product conversion rates [45]. Temperature, pH, and organic solvent additions represent critical variables affecting whole-cell catalytic performance [15].

The biotransformation process utilizing engineered Escherichia coli demonstrates remarkable conversion efficiencies under optimized conditions [15] [18]. Whole-cell catalysis using strain UCA23 achieved 99 percent conversion of 100 millimolar chenodeoxycholic acid to ursodeoxycholic acid within 2 hours at the 2-liter scale [15]. This represents the highest reported conversion efficiency for high-concentration chenodeoxycholic acid substrates using microbial systems [15].

Cofactor regeneration systems play a crucial role in maintaining the driving force for ursodeoxycholic acid synthesis in engineered bacterial platforms [6] [18]. The coupling of glucose dehydrogenase and lactate dehydrogenase enables continuous regeneration of nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide respectively, supporting sustained enzymatic activity [6] [15]. Alternative cofactor regeneration approaches include formate dehydrogenase systems that can simultaneously regenerate both nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide [17] [40].

Cascade reaction strategies have been developed to maximize conversion efficiency through optimized enzyme ratios and reaction conditions [18]. A two-step reaction system using cofactor regeneration with individual expression of 7 beta-hydroxysteroid dehydrogenase from Olsenella species and 7 alpha-hydroxysteroid dehydrogenase achieved 90.25 percent conversion from chenodeoxycholic acid to ursodeoxycholic acid [18]. The incorporation of coupled enzymes for cofactor regeneration proved superior to coexpression systems in terms of overall conversion efficiency [18].

Fermentation scale-up from laboratory to industrial levels requires careful consideration of mass transfer limitations and mixing characteristics [16] [42]. Industrial-scale bioconversion utilizing 10 kilograms of chenodeoxycholic acid substrate with 2 kilograms of recombinant 7 alpha-hydroxysteroid dehydrogenase and 3 kilograms of 7 beta-hydroxysteroid dehydrogenase in 500 kilograms of aqueous phosphate buffer achieved substantial product formation within 10 hours at 37 degrees Celsius [16].

Chemoenzymatic Approaches for Industrial-Scale Production

Chemoenzymatic synthesis strategies combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations to achieve industrial-scale ursodeoxycholic acid production [17] [19]. These hybrid approaches typically employ enzymatic steps for stereoselective transformations while utilizing chemical methods for substrate preparation and product purification [3] [19].

The most established chemoenzymatic route involves the reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid using engineered hydroxysteroid dehydrogenases, followed by chemical conversion to the final ursodeoxycholic acid product [17] [29]. This pathway circumvents the costly epimerization step required in purely chemical syntheses while maintaining high overall yields [17].

Multi-enzymatic one-pot reduction systems have been developed to streamline the chemoenzymatic process [17] [29]. A representative system employs 7 beta-hydroxysteroid dehydrogenase from Collinsella aerofaciens and 3 alpha-hydroxysteroid dehydrogenase from Comamonas testosteroni to achieve complete conversion of 100 millimolar dehydrocholic acid to 12-keto-ursodeoxycholic acid within 4.5 hours [17]. The incorporation of glucose dehydrogenase from Bacillus subtilis for cofactor regeneration enables sustained enzymatic activity throughout the biotransformation [17].

Whole-cell biocatalyst systems offer advantages over purified enzyme approaches in terms of cofactor availability and enzyme stability [29] [30]. Engineered Escherichia coli strains expressing multiple hydroxysteroid dehydrogenases demonstrate superior performance for dehydrocholic acid bioconversion, achieving 72 millimolar substrate conversion within 1 hour without external cofactor addition [30]. The pH dependence of whole-cell bioreduction requires careful optimization, with optimal conversion occurring in slightly acidic conditions where dehydrocholic acid forms a suspension [30].

Flow reactor technology represents an emerging approach for continuous ursodeoxycholic acid production using chemoenzymatic methods [38]. These systems enable precise control of residence time, temperature, and substrate concentration while minimizing enzyme requirements [38]. Recent implementations of flow reactors for chenodeoxycholic acid epimerization achieved yields of 99 percent with productivity rates of 88.5 grams per liter per day [38].

The integration of P450 monooxygenase systems opens alternative chemoenzymatic pathways starting from lithocholic acid substrates [31] [32]. Engineered cytochrome P450 monooxygenase CYP107D1 variants demonstrate regioselective 7 beta-hydroxylation of lithocholic acid to produce ursodeoxycholic acid directly [31] [32]. The triple mutant F84Q/S240A/V291G exhibits nearly perfect regio- and stereoselectivity, producing 10-fold higher ursodeoxycholic acid levels compared to single mutant variants [31].

Industrial-scale chemoenzymatic processes must address enzyme cost and stability considerations [38]. The use of immobilized enzyme systems and enzyme recycling strategies can significantly reduce production costs while maintaining catalytic efficiency [38]. Lyophilized whole-cell preparations containing recombinant hydroxysteroid dehydrogenases provide a practical compromise between enzyme stability and economic feasibility for large-scale applications [38].

Process integration strategies combine multiple enzymatic steps with downstream purification to achieve high-purity ursodeoxycholic acid products [19]. A six-step chemoenzymatic process starting from phytosterol-derived precursors achieved an overall yield of 57 percent while incorporating palladium-catalyzed and hydroxysteroid dehydrogenase-catalyzed hydrogenation steps [19]. The developed process demonstrates cost-effectiveness and suitability for large-scale production with pharmaceutical-grade quality standards [19].

Challenges in Purification and Yield Optimization

The purification of ursodeoxycholic acid from biotechnological production systems presents significant technical challenges that directly impact process economics and product quality [20] [22]. Contamination with structurally similar bile acid impurities, incomplete substrate conversion, and the presence of bacterial metabolites complicate downstream processing requirements [23] [25].

Structural similarity between ursodeoxycholic acid and related bile acids creates substantial purification difficulties [22] [25]. The presence of chenodeoxycholic acid, 7-ketolithocholic acid, and positional isomers requires sophisticated separation techniques to achieve pharmaceutical-grade purity [22] [25]. Traditional crystallization methods often prove insufficient for removing these closely related impurities, necessitating more advanced purification strategies [25].

The formation of 22-ene-ursodeoxycholic acid impurities during chemical synthesis steps poses particular challenges for product purification [22]. This impurity affects the pharmaceutical efficacy of ursodeoxycholic acid and requires specialized removal procedures [22]. A purification method utilizing n-butanol and potassium hydroxide under reduced pressure distillation conditions has been developed to eliminate this specific contaminant [22].

Yield optimization in biotechnological systems is constrained by cofactor balance limitations and enzymatic equilibrium considerations [23] [38]. The incomplete conversion of chenodeoxycholic acid to ursodeoxycholic acid often results from insufficient nicotinamide adenine dinucleotide phosphate availability, leading to accumulation of 7-ketolithocholic acid intermediates [23]. Addressing this limitation requires enhanced cofactor regeneration systems or modification of enzyme cofactor specificities [23].

Scale-up effects introduce additional complexity to yield optimization efforts [20]. Emulsification phenomena, incomplete mixing, and mass transfer limitations become pronounced during process scale-up, potentially reducing overall conversion efficiency [20]. The development of improved mixing strategies and reactor design modifications is essential for maintaining laboratory-scale performance at industrial volumes [20].

Purification process optimization has been addressed through systematic approaches including response surface methodology and design of experiments [21]. Central composite design studies examining phospholipid-to-drug ratio, reaction temperature, and reaction time identified optimal conditions achieving 85.12 percent yield for ursodeoxycholic acid complex formation [21]. The polynomial equations derived from these studies enable prediction of optimal processing parameters [21].

Amine salt formation represents an effective strategy for ursodeoxycholic acid purification, offering superior selectivity compared to traditional crystallization methods [25]. The treatment of crude ursodeoxycholic acid with secondary amine bases such as dimethylamine, diethylamine, or N,N-diisopropylamine produces selective salt formations that facilitate impurity removal [25]. Subsequent hydrolysis with inorganic bases and acidification yields high-purity ursodeoxycholic acid products [25].

Crystallization optimization using ketone and ester solvents provides an alternative approach for achieving pharmaceutical-grade purity [25]. Systematic evaluation of solvent systems and crystallization conditions enables the development of robust purification protocols suitable for industrial implementation [25]. The selection of appropriate crystallization solvents significantly influences both yield and purity of the final product [25].

The economic impact of purification challenges necessitates integrated process design approaches that consider both upstream biotransformation efficiency and downstream processing requirements [38]. Process analytical technology and real-time monitoring systems enable optimization of both yield and purity parameters simultaneously [38]. The development of more selective biotransformation systems with reduced impurity formation represents a strategic approach to minimizing purification burdens [38].

Ursodeoxycholic acid exerts its therapeutic effects primarily through fundamental alterations in bile acid pool composition, shifting the hydrophobic-hydrophilic balance toward enhanced cytoprotection. The mechanism involves the replacement of toxic hydrophobic bile acids with the more hydrophilic ursodeoxycholic acid, creating a protective biliary environment that reduces hepatocellular and cholangiocyte damage [1] [2] [3].

Following oral administration, ursodeoxycholic acid undergoes extensive conjugation with taurine and glycine, resulting in significant compositional changes within the bile acid pool. Research demonstrates that ursodeoxycholic acid treatment increases the proportion of tauroursodeoxycholic acid to 44.1% while reducing taurocholic acid to 2.99%, with non-12α-hydroxyl bile acids comprising 95% of the total bile acid pool [4]. This compositional shift fundamentally alters the physicochemical properties of bile, reducing its hydrophobicity index by -118.7% compared to placebo treatment [5].

The hydrophilicity enhancement achieved through ursodeoxycholic acid administration creates several protective mechanisms. The more hydrophilic bile acid pool exhibits reduced membrane-damaging potential, protecting both hepatocytes and cholangiocytes from bile acid-induced cytotoxicity [1] [6]. Furthermore, the altered pool composition facilitates improved micelle formation properties, enhancing the solubilization of cholesterol and phospholipids while reducing the lithogenic index of bile [7] [8].

Ursodeoxycholic acid administration significantly accelerates enterohepatic circulation of bile acids, shortening cycling time and enhancing the efficiency of bile acid transport [4]. This acceleration occurs through the inhibition of intestinal farnesoid X receptor signaling and reduced fibroblast growth factor 15/19 levels, which in turn induces the expression of bile acid transporters in both liver and intestine. The enhanced circulation promotes more rapid turnover of potentially toxic bile acids while maintaining therapeutic concentrations of protective ursodeoxycholic acid species.

Biliary cholesterol secretion undergoes substantial reduction following ursodeoxycholic acid treatment, with decreased cholesterol saturation indices observed in hepatic bile [9] [5] [7]. This effect contributes to gallstone dissolution and prevention, as the reduced cholesterol saturation creates a more favorable environment for maintaining cholesterol in solution rather than precipitation.

Cytoprotective Effects: Mitochondrial Stabilization and Anti-Apoptotic Signaling

The cytoprotective mechanisms of ursodeoxycholic acid encompass comprehensive mitochondrial preservation and sophisticated anti-apoptotic signaling pathways that protect hepatocytes from multiple forms of cellular stress. Mitochondrial stabilization represents a central mechanism through which ursodeoxycholic acid prevents hepatocellular damage and maintains cellular energy homeostasis [10] [11] [12].

Ursodeoxycholic acid prevents mitochondrial membrane depolarization through direct stabilization of cardiolipin levels and maintenance of mitochondrial membrane potential [10] [12]. Studies demonstrate that ursodeoxycholic acid treatment prevents the dramatic decreases in mitochondrial cardiolipin levels and membrane potential that characterize cholestatic liver injury. This stabilization maintains the electrochemical gradient necessary for ATP synthesis and prevents the initiation of mitochondrial-mediated apoptotic cascades.

The inhibition of cytochrome c release constitutes a critical anti-apoptotic mechanism mediated by ursodeoxycholic acid. By preventing mitochondrial permeability transition pore opening, ursodeoxycholic acid blocks the release of cytochrome c into the cytoplasm by 70-75%, thereby inhibiting subsequent activation of death effector domain-specific caspases and preventing poly(adenosine diphosphate-ribose) polymerase cleavage [12] [13]. This intervention effectively interrupts the mitochondrial apoptotic pathway at its earliest stages.

Ursodeoxycholic acid prevents the translocation of pro-apoptotic Bax protein to mitochondrial membranes, a critical step in mitochondrial outer membrane permeabilization [14] [12]. This prevention occurs through modulation of upstream signaling cascades and maintenance of anti-apoptotic protein balance, effectively blocking the initiation of intrinsic apoptotic pathways induced by various cellular stressors.

Recent research has identified dynamin-related protein 1 regulation as a novel mechanism through which ursodeoxycholic acid improves mitochondrial function [11] [15]. Ursodeoxycholic acid treatment increases dynamin-related protein 1 protein levels and enhances its mitochondrial localization, restoring the balance between mitochondrial fission and fusion. This restoration corrects mitochondrial morphological abnormalities and improves mitochondrial respiratory function, with ATP-coupled respiration increasing by 32-51% in treated cells.

Ursodeoxycholic acid enhances mitochondrial respiratory capacity through direct effects on respiratory complex function and improved substrate utilization [11] [15]. The treatment increases both mitochondrial membrane potential and overall respiratory activity, leading to enhanced cellular energy production and improved cellular survival under stress conditions. These effects are mediated through dynamin-related protein 1-dependent mechanisms, as demonstrated by the abolition of protective effects following dynamin-related protein 1 knockdown.

Immunomodulatory Actions: Impact on Kupffer Cells and Inflammatory Cytokines

Ursodeoxycholic acid exerts profound immunomodulatory effects that contribute significantly to its therapeutic efficacy in cholestatic liver diseases and inflammatory conditions. The immunomodulatory actions encompass direct effects on Kupffer cells, modulation of inflammatory cytokine production, and comprehensive regulation of both innate and adaptive immune responses [16] [17] [18].

Kupffer cell function undergoes significant modulation following ursodeoxycholic acid treatment, with suppressed production of interleukin-18 and reduced serum interleukin-18 levels [16] [19]. This suppression occurs through a glucocorticoid receptor-dependent mechanism that is independent of interleukin-12/18 signaling pathways. The reduced interleukin-18 production, together with interleukin-12, normally potently induces interferon-γ production, but ursodeoxycholic acid treatment effectively dampens this pro-inflammatory cascade.

In macrophage populations, ursodeoxycholic acid demonstrates potent anti-inflammatory effects through multiple signaling pathway modulations [17] [20] [21]. Treatment with ursodeoxycholic acid decreases pro-inflammatory cytokines including tumor necrosis factor-α, interleukin-1β, and interleukin-6 at both messenger ribonucleic acid and protein levels, while simultaneously increasing the anti-inflammatory cytokine interleukin-10. These effects are mediated through inhibition of nuclear factor kappa B signaling and suppression of mitogen-activated protein kinase pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38.

Peripheral blood mononuclear cells exhibit comprehensive immunosuppression following ursodeoxycholic acid treatment [18] [22]. The bile acid suppresses the production of immunoglobulin M, immunoglobulin G, and immunoglobulin A induced by Staphylococcus aureus Cowan I, while also reducing interleukin-2 and interleukin-4 production induced by concanavalin A and interferon-γ production induced by polyinosinic-polycytidylic acid. Notably, ursodeoxycholic acid does not affect interleukin-1 and interleukin-6 production induced by lipopolysaccharide, suggesting selective immunomodulatory effects.

Liver mononuclear cells demonstrate enhanced glucocorticoid receptor expression following ursodeoxycholic acid treatment, with significant upregulation in the liver mononuclear cells but not in whole liver tissue homogenates [16]. This selective upregulation contributes to the immunomodulatory properties of ursodeoxycholic acid, as silencing glucocorticoid receptor in liver mononuclear cells abrogates the suppressive effect of ursodeoxycholic acid on lipopolysaccharide- or concanavalin A-induced interferon-γ production.

Regulatory T cell modulation represents a novel immunomodulatory mechanism recently identified for ursodeoxycholic acid [23]. The bile acid enhances antitumor immunity through restraining regulatory T cell differentiation and activation by degrading transforming growth factor-β. This degradation occurs through TGR5-cyclic adenosine monophosphate-protein kinase A axis-mediated phosphorylation of transforming growth factor-β at the T282 site, leading to increased binding to carboxyl terminus of Hsc70-interacting protein and subsequent ubiquitination-mediated degradation.

Choleretic Activity and Biliary Cholesterol Secretion Regulation

The choleretic effects of ursodeoxycholic acid represent fundamental mechanisms underlying its therapeutic efficacy, involving sophisticated regulation of bile acid transport systems and comprehensive modulation of biliary secretory function. These effects encompass enhanced hepatobiliary secretion, improved transporter function, and optimized bile composition through multiple coordinated mechanisms [24] [25] [4] [26].

Basolateral uptake transporter systems undergo significant upregulation following ursodeoxycholic acid treatment [4] [27]. Both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptide 1 demonstrate increased expression at both messenger ribonucleic acid and protein levels. This upregulation enhances hepatic bile acid uptake from portal circulation, facilitating the efficient extraction of bile acids from sinusoidal blood and promoting their subsequent secretion into bile canaliculi.

Canalicular efflux transporter function receives substantial enhancement through ursodeoxycholic acid-mediated mechanisms [4] [26] [27]. The bile salt export pump and multidrug resistance-associated protein 2 exhibit increased expression and enhanced targeting to canalicular membranes. This enhancement involves both transcriptional upregulation and post-translational mechanisms that promote transporter insertion into apical membranes, resulting in improved canalicular bile acid secretion and enhanced bile flow.

Biliary bicarbonate secretion undergoes stimulation through ursodeoxycholic acid effects on cholangiocyte function [25] [28]. The bile acid stimulates bicarbonate-chloride exchange by cholangiocytes, contributing to the hypercholeretic effect observed with ursodeoxycholic acid administration. This hypercholeresis demonstrates apparent choleretic activity values ranging from 100 to 300 microliters per micromole of secreted bile acid, substantially exceeding the osmotic contribution of the bile acid itself.

Cholesterol synthesis regulation occurs through compensatory mechanisms following ursodeoxycholic acid-induced biliary cholesterol depletion [9] [29]. Enhanced bile acid formation depletes hepatic and low-density lipoprotein cholesterol, leading to subsequent activation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme of cholesterol synthesis. Sterol regulatory element-binding protein 2 expression increases to maintain cholesterol homeostasis, while ursodeoxycholic acid treatment does not directly affect cholesterol synthesis rates.

Bile acid synthesis pathways undergo comprehensive modulation with ursodeoxycholic acid treatment enhancing synthesis through alternative pathways [9] [4]. Cholesterol 7α-hydroxylase expression increases following treatment, mirrored by elevated C4 and 7α-hydroxycholesterol levels. Additionally, CYP27A1 and CYP7B1 upregulation occurs after ursodeoxycholic acid feeding, indicating enhanced bile acid synthesis through alternative synthetic pathways. These changes occur despite the decreased bile acid pool size, suggesting that ursodeoxycholic acid promotes increased bile acid output that exceeds their enhanced synthesis.

Nuclear Receptor Interactions: FXR, TGR5, and PXR Signaling

The therapeutic effects of ursodeoxycholic acid involve complex interactions with multiple nuclear and membrane-bound receptors that regulate bile acid homeostasis, lipid metabolism, and inflammatory responses. These receptor interactions encompass antagonistic effects on farnesoid X receptor, agonistic activation of TGR5, and modulation of additional nuclear receptors including pregnane X receptor and glucocorticoid receptor [29] [30] [31] [32].

Farnesoid X receptor interactions demonstrate antagonistic properties that distinguish ursodeoxycholic acid from other bile acids [29] [33] [34]. Ursodeoxycholic acid exhibits weak binding affinity for farnesoid X receptor and exerts farnesoid X receptor-antagonistic effects, as demonstrated by decreased interaction of the farnesoid X receptor/retinoid X receptor heterodimer with its DNA binding sequence. These antagonistic effects result in reduced farnesoid X receptor activation, leading to decreased fibroblast growth factor 19 serum concentrations and increased cholesterol 7α-hydroxylase expression, ultimately enhancing bile acid synthesis.

TGR5 receptor activation represents a significant mechanism through which ursodeoxycholic acid exerts anti-inflammatory and metabolic effects [30] [35] [36] [37]. Ursodeoxycholic acid demonstrates moderate binding affinity for TGR5 and activates TGR5-mediated cyclic adenosine monophosphate-protein kinase A signaling pathways. Chemical modification studies reveal that 7α-methylated ursodeoxycholic acid exhibits significantly higher affinity for TGR5 activation compared to unmodified ursodeoxycholic acid, while maintaining low farnesoid X receptor activation ability.

TGR5-mediated signaling cascades produce multiple therapeutic effects including anti-inflammatory responses and antitumor activity [23] [35] [36]. TGR5 activation by ursodeoxycholic acid regulates cyclic adenosine monophosphate-protein kinase A signaling pathways to inhibit RhoA activity, thereby suppressing YAP signaling in colorectal cancer. Additionally, TGR5 signaling mediates transforming growth factor-β degradation through carboxyl terminus of Hsc70-interacting protein-mediated ubiquitination, enhancing antitumor immunity and restraining regulatory T cell activation.

Pregnane X receptor interactions remain limited with ursodeoxycholic acid showing minimal direct pregnane X receptor activation [31] [38] [27]. Unlike other bile acids that can serve as pregnane X receptor ligands, ursodeoxycholic acid does not significantly activate pregnane X receptor-mediated gene expression. However, ursodeoxycholic acid treatment can stimulate expression of hepatic, renal, and intestinal adenosine triphosphate-binding cassette transporters independent of farnesoid X receptor, with the exception of bile salt export pump.

Glucocorticoid receptor activation occurs through ligand-independent mechanisms that contribute to ursodeoxycholic acid's anti-apoptotic effects [32] [39]. Ursodeoxycholic acid induces glucocorticoid receptor activation without direct ligand binding, resulting in 2-fold and 3-fold increases in glucocorticoid receptor and mineralocorticoid receptor nuclear translocation, respectively. This activation plays a crucial role in protecting hepatocytes against transforming growth factor-β1-induced apoptosis, as interference ribonucleic acid-mediated glucocorticoid receptor silencing abolishes the protective effects of ursodeoxycholic acid.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.0 (LogP)

3.00

Melting Point

203 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 163 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 160 of 163 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract.

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA02 - Ursodeoxycholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Ursodeoxycholic acid is excreted primarily in the feces. Renal elimination is a minor elimination pathway. With treatment, urinary excretion increases but remains less than 1% except in severe cholestatic liver disease.

The volume of distribution of ursodeoxycholic acid (UDCA) has not been determined; however, it is expected to be small since UDCA is mostly distributed in the bile in the gallbladder and small intestines.

Metabolism Metabolites

Wikipedia

Neosalvarsan

Biological Half Life

Use Classification

Dates

Smith T, Befeler AS: High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis. Curr Gastroenterol Rep. 2007 Mar;9(1):54-9. [PMID:17335678]

Jackson H, Solaymani-Dodaran M, Card TR, Aithal GP, Logan R, West J: Influence of ursodeoxycholic acid on the mortality and malignancy associated with primary biliary cirrhosis: a population-based cohort study. Hepatology. 2007 Oct;46(4):1131-7. [PMID:17685473]

Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020